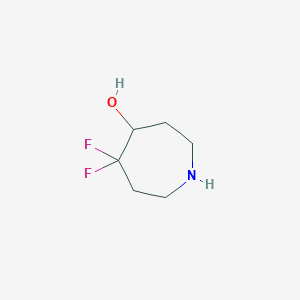

5,5-Difluoroazepan-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5-Difluoroazepan-4-ol is a chemical compound with the molecular formula C6H11F2NO It is characterized by the presence of a seven-membered azepane ring with two fluorine atoms and a hydroxyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoroazepan-4-ol typically involves the fluorination of azepan-4-ol. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoroazepan-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluoroazepane.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products Formed:

Oxidation: Formation of 5,5-difluoroazepan-4-one.

Reduction: Formation of 5,5-difluoroazepane.

Substitution: Formation of azepane derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

5,5-Difluoroazepan-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in pain management due to its interaction with sodium channels.

Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoroazepan-4-ol involves its interaction with molecular targets such as sodium channels. It is believed to modulate the activity of these channels, which play a crucial role in the transmission of pain signals. By inhibiting specific sodium channels, the compound may provide analgesic effects.

Comparison with Similar Compounds

5,5-Difluoroazepane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

5-Fluoroazepan-4-ol: Contains only one fluorine atom, resulting in different chemical and biological properties.

Azepan-4-ol: Lacks fluorine atoms, making it more reactive in nucleophilic substitution reactions.

Uniqueness: 5,5-Difluoroazepan-4-ol is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity

Biological Activity

5,5-Difluoroazepan-4-ol is a fluorinated azepane derivative that has garnered attention in medicinal chemistry due to its unique chemical structure and potential biological activities. The presence of two fluorine atoms and a hydroxyl group contributes to its distinctive reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H10F2N with a molecular weight of approximately 151.16 g/mol. The compound features a seven-membered ring structure typical of azepanes, with two fluorine atoms attached to the fifth carbon and a hydroxyl group at the fourth position.

This compound is believed to exert its biological effects primarily through interactions with sodium channels. These channels are critical for the propagation of action potentials in neurons. By modulating sodium channel activity, the compound may exhibit analgesic properties, potentially making it useful in pain management therapies.

Pain Management

Research indicates that this compound may inhibit specific sodium channels involved in pain signaling pathways. This inhibition can lead to decreased pain perception, positioning it as a candidate for further development in analgesic drugs.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Azepane derivatives have been associated with various biological activities, including antitumor effects. Studies on similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms that may involve modulation of cellular signaling pathways .

Study on Sodium Channel Interaction

In a study examining the interaction of this compound with sodium channels, researchers found that the compound effectively reduced neuronal excitability in vitro. The results indicated a significant decrease in action potential frequency when exposed to varying concentrations of the compound, suggesting its potential as a therapeutic agent for conditions characterized by hyperexcitability, such as neuropathic pain.

Antitumor Efficacy

Another investigation focused on the anticancer potential of azepane derivatives similar to this compound. In vivo studies demonstrated that these compounds could induce apoptosis in cancer cell lines while sparing normal cells. The selective toxicity observed suggests that further exploration into the structure-activity relationship (SAR) could yield compounds with enhanced efficacy and reduced side effects .

Comparative Analysis

To understand the unique properties of this compound better, it is essential to compare it with related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Two fluorine atoms and one hydroxyl group | Potential analgesic and anticancer effects |

| 5-Fluoroazepan-4-ol | One fluorine atom | Different pharmacological profile |

| Azepan-4-ol | No fluorine atoms | More reactive in nucleophilic substitution |

| 5,5-Difluoroazepane | Lacks hydroxyl group | Less reactive; limited biological activity |

Properties

IUPAC Name |

5,5-difluoroazepan-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)2-4-9-3-1-5(6)10/h5,9-10H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAFZUASZMYADX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC(C1O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.